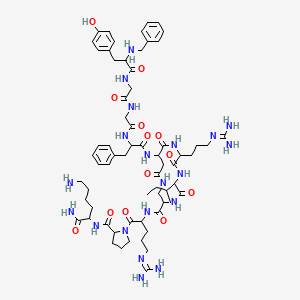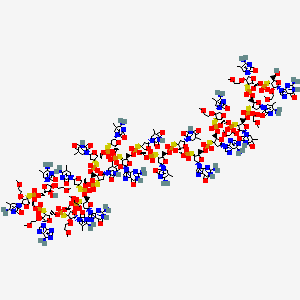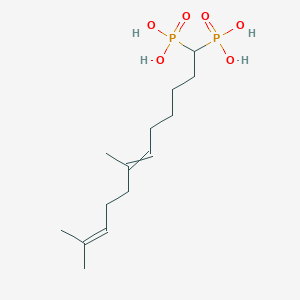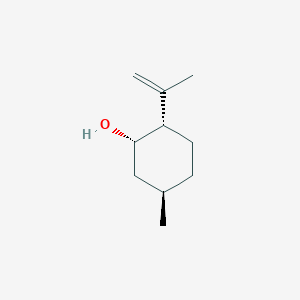![molecular formula C22H17ClN4O2 B10770943 3-[3-(2-aminoethyl)-1H-indol-1-yl]-4-(5-chloro-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B10770943.png)
3-[3-(2-aminoethyl)-1H-indol-1-yl]-4-(5-chloro-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID18337095C27” involves a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically begins with the preparation of indole derivatives, which are then subjected to various chemical transformations to achieve the final product. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired molecular structure .
Industrial Production Methods
Industrial production of “PMID18337095C27” involves scaling up the laboratory synthesis procedures to larger reactors and optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
“PMID18337095C27” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially enhancing its inhibitory effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of “PMID18337095C27” with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
“PMID18337095C27” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and protein interactions.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated calcium signaling, such as certain cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “PMID18337095C27” involves its binding to and inhibition of calcium/calmodulin-dependent protein kinase II delta (CAMK2D). This inhibition disrupts the normal signaling pathways mediated by CAMK2D, leading to altered cellular functions. The compound’s molecular targets include the active site of CAMK2D, where it forms stable interactions that prevent the enzyme’s activity .
Properties
Molecular Formula |
C22H17ClN4O2 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
3-[3-(2-aminoethyl)indol-1-yl]-4-(5-chloro-1H-indol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C22H17ClN4O2/c23-13-5-6-17-15(9-13)16(10-25-17)19-20(22(29)26-21(19)28)27-11-12(7-8-24)14-3-1-2-4-18(14)27/h1-6,9-11,25H,7-8,24H2,(H,26,28,29) |
InChI Key |
UPHCEKNUUNYTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C(=O)NC3=O)C4=CNC5=C4C=C(C=C5)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate](/img/structure/B10770887.png)
![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)
![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)

![(3R,9R,12S,18S,24S,27S)-3,18-bis[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-9-N,24-N-bis[(2S)-1-[(2S)-5-carbamimidamido-1-[(2S)-1-[(2S)-5-carbamimidamido-1-hydroxy-1-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-6,11,21,26-tetrahydroxy-2,17-dioxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triaconta-6,10,21,25-tetraene-9,24-dicarboximidic acid](/img/structure/B10770905.png)





![2-{[2-(4-{5-[(1-ethyl-1H-pyrazol-3-yl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-1-yl}phenyl)propan-2-yl]oxy}ethan-1-ol](/img/structure/B10770939.png)
![Methyl 9-(4-bromo-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10770953.png)
